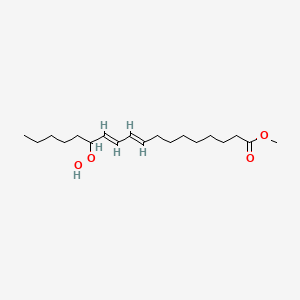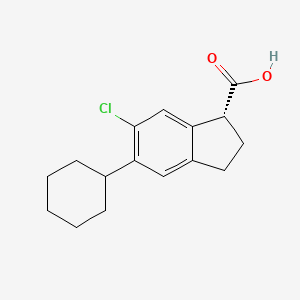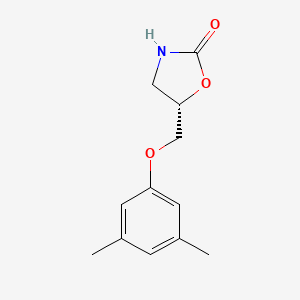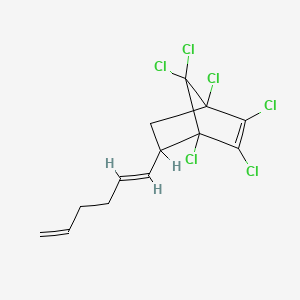
Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, (1R,4S,5R)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- is a complex organic compound with the molecular formula C13H12Cl6 It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by the presence of multiple chlorine atoms and a hexadienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- typically involves the chlorination of norbornene derivatives. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination at the desired positions on the norbornene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where norbornene is reacted with chlorine in the presence of catalysts to achieve high yields. The reaction is usually carried out in specialized reactors designed to handle the corrosive nature of chlorine and the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Chlorinated carboxylic acids or ketones.
Reduction: Less chlorinated norbornene derivatives.
Substitution: Compounds with substituted functional groups in place of chlorine atoms.
Applications De Recherche Scientifique
2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- involves its interaction with molecular targets through its reactive chlorine atoms and hexadienyl group. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical and biological effects. The pathways involved may include nucleophilic attack on the chlorine atoms and subsequent formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornene: A bicyclic hydrocarbon with similar structural features but without the extensive chlorination.
Hexachlorocyclopentadiene: A chlorinated compound with similar reactivity but different structural properties.
Chlorinated Norbornene Derivatives: Compounds with varying degrees of chlorination and different functional groups.
Uniqueness
2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- is unique due to its specific arrangement of chlorine atoms and the presence of a hexadienyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
28861-48-5 |
|---|---|
Formule moléculaire |
C13H12Cl6 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
1,2,3,4,7,7-hexachloro-5-[(1E)-hexa-1,5-dienyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H12Cl6/c1-2-3-4-5-6-8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h2,5-6,8H,1,3-4,7H2/b6-5+ |
Clé InChI |
VINJGHUDBZQHQX-AATRIKPKSA-N |
SMILES isomérique |
C=CCC/C=C/C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C=CCCC=CC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


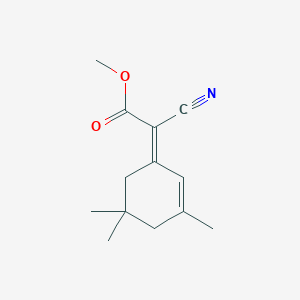
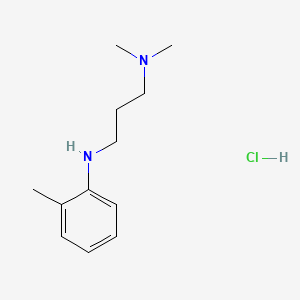
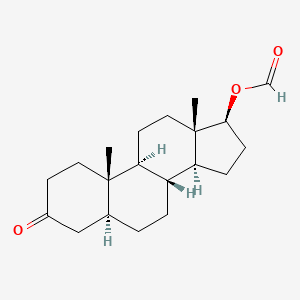
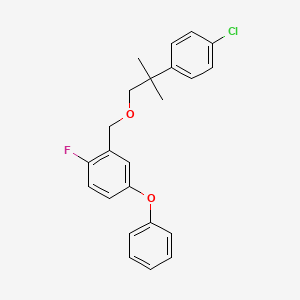

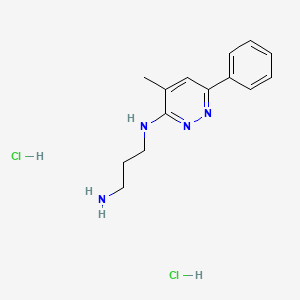
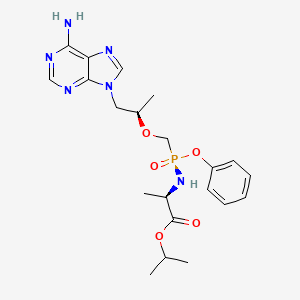
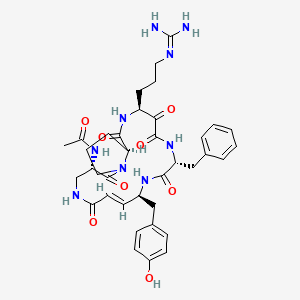

![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
